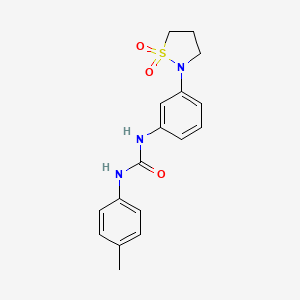
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a phenyl group substituted with a dioxidoisothiazolidinyl moiety and a p-tolyl group. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea typically involves the reaction of appropriate isothiazolidinone derivatives with phenyl isocyanates. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the sulfur atom in the isothiazolidinone ring.
Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing derivatives.
Substitution: The phenyl and p-tolyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles (e.g., halogens, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl or p-tolyl rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, polymers, or other industrial products.
作用机制
The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea include other urea derivatives with different substituents on the phenyl and p-tolyl rings. Examples include:
- 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea
- 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(o-tolyl)urea
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives. This uniqueness can be leveraged in various applications where specific interactions or reactivity are desired.
属性
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-6-8-14(9-7-13)18-17(21)19-15-4-2-5-16(12-15)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKUWPYQCLRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)
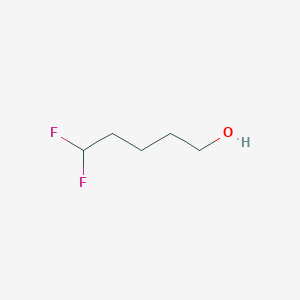
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B2871586.png)
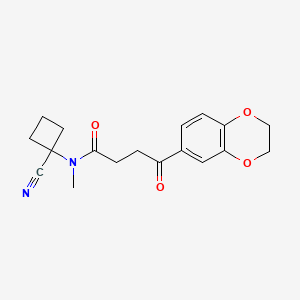
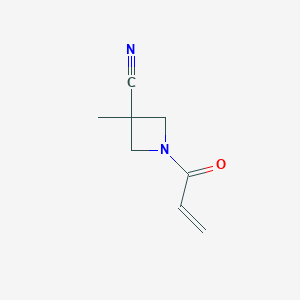
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2871589.png)
![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2871590.png)

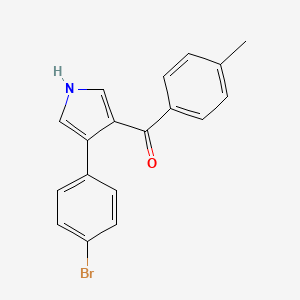

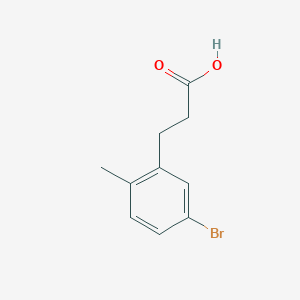
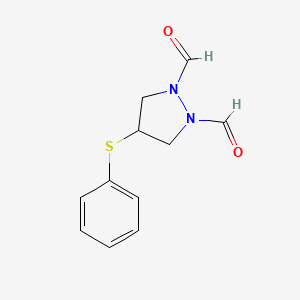
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)
